1-Benzyl-5-(benzyloxy)pyridin-2(1H)-one
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Overview
Description
1-Benzyl-5-(benzyloxy)pyridin-2(1H)-one is a heterocyclic compound that features a pyridinone core substituted with benzyl and benzyloxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-5-(benzyloxy)pyridin-2(1H)-one typically involves the reaction of 2-pyridone with benzyl bromide and sodium hydride in a suitable solvent such as dimethylformamide (DMF). The reaction proceeds via nucleophilic substitution, where the benzyl group is introduced at the nitrogen atom of the pyridone ring. The benzyloxy group can be introduced through a similar nucleophilic substitution reaction using benzyl alcohol and a suitable base.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress. The purification process may involve recrystallization or chromatographic techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-5-(benzyloxy)pyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of the benzyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyloxy group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Benzyl alcohol with sodium hydride in DMF.
Major Products Formed:
Oxidation: Oxidized derivatives of the pyridinone ring.
Reduction: De-benzylated pyridinone.
Substitution: Various substituted pyridinone derivatives depending on the nucleophile used.
Scientific Research Applications
1-Benzyl-5-(benzyloxy)pyridin-2(1H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-Benzyl-5-(benzyloxy)pyridin-2(1H)-one involves its interaction with specific molecular targets. The benzyl and benzyloxy groups can enhance the compound’s ability to bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-Benzyl-2-pyridone: Lacks the benzyloxy group, making it less versatile in certain reactions.
5-Benzyloxy-2-pyridone: Lacks the benzyl group, affecting its binding properties and reactivity.
1-Benzyl-5-methoxy-2-pyridone: Similar structure but with a methoxy group instead of a benzyloxy group, leading to different chemical and biological properties.
Uniqueness: 1-Benzyl-5-(benzyloxy)pyridin-2(1H)-one is unique due to the presence of both benzyl and benzyloxy groups, which confer distinct chemical reactivity and biological activity. This dual substitution pattern allows for a broader range of applications and interactions compared to its analogs.
Properties
CAS No. |
90292-53-8 |
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Molecular Formula |
C19H17NO2 |
Molecular Weight |
291.3 g/mol |
IUPAC Name |
1-benzyl-5-phenylmethoxypyridin-2-one |
InChI |
InChI=1S/C19H17NO2/c21-19-12-11-18(22-15-17-9-5-2-6-10-17)14-20(19)13-16-7-3-1-4-8-16/h1-12,14H,13,15H2 |
InChI Key |
LEYUWEVTZCPCRT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C=CC2=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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